![molecular formula C9H8BrF3N2 B15114054 3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B15114054.png)
3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine
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Overview
Description
3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is a chemical compound with the molecular formula C9H8BrF3N2. It is a pyridine derivative that features a bromine atom at the 3-position and a trifluoromethyl-substituted azetidine ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the azetidine ring.
3-Bromo-2-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern.
3-Bromo-2-(trifluoromethyl)azetidine: Similar structure but without the pyridine ring
Uniqueness: 3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is unique due to the presence of both the trifluoromethyl-substituted azetidine ring and the brominated pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8BrF3N2 |
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Molecular Weight |
281.07 g/mol |
IUPAC Name |
3-bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine |
InChI |
InChI=1S/C9H8BrF3N2/c10-7-2-1-3-14-8(7)15-4-6(5-15)9(11,12)13/h1-3,6H,4-5H2 |
InChI Key |
WNPUPLQKNNKMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)Br)C(F)(F)F |
Origin of Product |
United States |
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